

A Comparative Analysis of Adipate and Succinate Plasticizers for Pharmaceutical Applications

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Compound of Interest

Compound Name: Dioleoyl adipate

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The selection of appropriate plasticizers is a critical consideration in the development of various pharmaceutical formulations, from oral solid dosage forms to transdermal delivery systems and medical devices. These additives are essential for imparting flexibility, processability, and desired mechanical properties to polymeric materials. Among the non-phthalate plasticizers gaining prominence, adipates and succinates represent two key families derived from dicarboxylic acids. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal plasticizer for specific drug development needs.

General Characteristics

Adipate and succinate esters are valued for their favorable safety profiles compared to traditional phthalate plasticizers.[1][2] Both can be synthesized from bio-based sources, aligning with the growing demand for sustainable pharmaceutical excipients.[3][4] Adipic acid is a six-carbon dicarboxylic acid, while succinic acid is a four-carbon dicarboxylic acid. This difference in chain length between their parent acids influences their physical and mechanical properties.[5]

Succinate-based plasticizers are noted for their high efficiency and can be produced from renewable resources.[4][6] Adipate plasticizers are recognized for imparting excellent low-

temperature flexibility to materials.[7]

Performance Comparison

While direct head-to-head comparative studies are limited, the existing body of research provides valuable insights into the performance of adipate and succinate plasticizers in various polymers, particularly polyvinyl chloride (PVC) and, to a lesser extent, biodegradable polymers like polylactic acid (PLA).

Plasticizer Efficiency

The primary function of a plasticizer is to reduce the glass transition temperature (T_g) of a polymer, thereby increasing its flexibility. A lower T_g indicates higher plasticizing efficiency.

Succinate esters have been shown to be highly effective at lowering the T_g of PVC, with some studies suggesting they can be more efficient than the traditional phthalate plasticizer DEHP.[8] Adipate plasticizers also effectively reduce the T_g of polymers.[9] For instance, the incorporation of adipate esters into PLA/thermoplastic starch sheets has been shown to significantly reduce the glass transition temperature and improve PLA chain mobility.[10]

Mechanical Properties

The addition of plasticizers modifies the mechanical properties of polymers, typically decreasing tensile strength and increasing elongation at break.

In PLA blends, adipate esters have been reported to be highly efficient in improving mechanical properties, with diethyl adipate significantly increasing the elongation of the sheets.[2][10] Succinate-based plasticizers have also demonstrated the ability to enhance the mechanical properties of PVC, with performance being comparable or even superior to DEHP in some cases.[5]

Table 1: Comparative Mechanical Properties of Plasticized PVC (Illustrative Data)

Plasticizer Type	Plasticizer	Concentration (phr)	Tensile Strength (MPa)	Elongation at Break (%)	Reference
Succinate	Diheptyl Succinate (DHS)	40	~18	~350	[8]
Adipate	Di(2-ethylhexyl) Adipate (DEHA)	50	~15	~370	[11]
Phthalate (Reference)	Di(2-ethylhexyl) Phthalate (DEHP)	40	~20	~300	[8]

Note: This table is illustrative and compiles data from different sources. Direct comparison should be made with caution due to variations in experimental conditions.

Migration Resistance

Plasticizer migration is a critical concern in pharmaceutical applications, as leached substances can contaminate the drug product or interact with biological tissues.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Succinate esters are generally reported to have better migration resistance compared to some traditional plasticizers.[\[4\]](#) Studies on adipate plasticizers have shown that their migration is a key factor to consider, with polymeric adipates and those with higher molecular weight exhibiting lower migration rates.[\[15\]](#)[\[16\]](#) The hydrophobicity of the plasticizer also plays a role, with more hydrophobic structures potentially leading to lower leaching in aqueous environments.[\[17\]](#)

Table 2: Comparative Migration Data (Illustrative)

Plasticizer Type	Plasticizer	Polymer	Simulant	Migration Level	Reference
Succinate	Mixed Succinate Esters	PVC	-	70% lower than DEHP/DINP	[18]
Adipate	Di(2-ethylhexyl) Adipate (DEHA)	PVC	Haemofiltration System	High migration rates	[12]

Note: This table is illustrative and compiles data from different sources. Direct comparison should be made with caution due to variations in experimental conditions and simulants used.

Experimental Protocols

The following are summaries of standard experimental protocols used to evaluate the performance of plasticizers.

Tensile Properties Testing (ASTM D882 for Thin Films)

This method is used to determine the tensile properties of thin plastic sheeting and films (less than 1.0 mm thick).[\[1\]](#)[\[3\]](#)[\[6\]](#)

- Specimen Preparation: Rectangular strip specimens are cut from the plastic film. The dimensions should be uniform, and the length should be at least eight times the width.[\[4\]](#)
- Test Procedure: The specimen is mounted in the grips of a universal testing machine. The grips are separated at a constant rate of speed until the specimen breaks.[\[1\]](#)
- Data Acquisition: The load and elongation are recorded throughout the test.
- Calculations: From the load-elongation curve, tensile strength, elongation at break, and modulus of elasticity can be calculated.[\[3\]](#)

Migration Testing

Migration studies are designed to quantify the amount of plasticizer that leaches from a polymer into a surrounding medium. The choice of food or drug simulant and the test conditions are critical.

- **Sample Preparation:** The plasticized polymer is prepared in its final form (e.g., film, tubing).
- **Simulant Selection:** A simulant is chosen to represent the type of product the material will contact. For pharmaceutical applications, this could be purified water, ethanol/water mixtures, or simulated body fluid.[\[16\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- **Exposure:** The sample is immersed in the simulant for a specified time and at a controlled temperature.
- **Analysis:** The simulant is then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine the concentration of the migrated plasticizer.

Biocompatibility Testing (ISO 10993)

Biocompatibility testing is essential for materials used in medical devices and drug delivery systems that come into contact with the body.[\[12\]](#) The ISO 10993 series of standards provides a framework for these evaluations.

- **ISO 10993-5: Tests for In Vitro Cytotoxicity:** This test assesses the potential of a material to cause cell death.[\[8\]](#)[\[11\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) Extracts of the material are prepared and brought into contact with cultured cells. The viability of the cells is then measured.
- **ISO 10993-12: Sample Preparation and Reference Materials:** This standard provides guidance on the appropriate preparation of test samples and extracts for biocompatibility testing.[\[7\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Applications in Drug Development

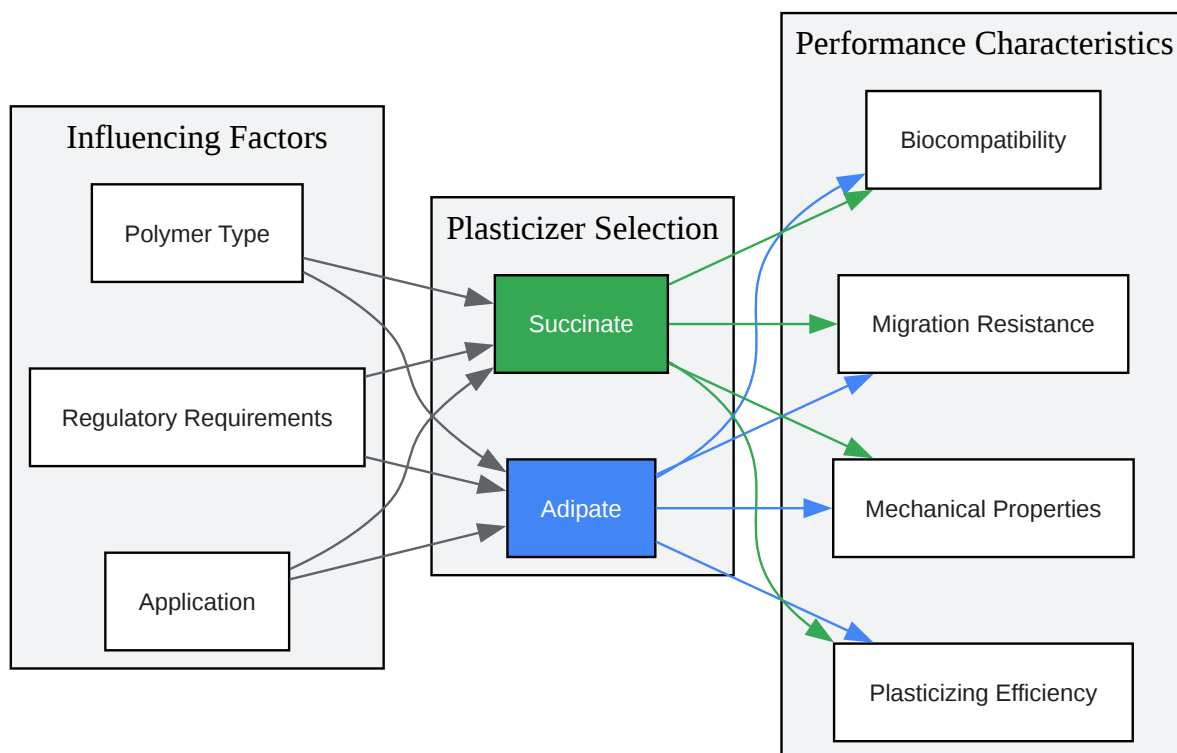
Both adipate and succinate plasticizers find use in various pharmaceutical applications.

- **Film Coatings:** They are used to plasticize polymers in tablet coatings to improve flexibility and prevent cracking.[\[18\]](#)[\[28\]](#)

- **Transdermal Drug Delivery Systems:** Plasticizers are incorporated into the polymer matrix of transdermal patches to enhance drug diffusion and improve adhesion to the skin.
- **Controlled Release Formulations:** The type and concentration of plasticizer can influence the drug release profile from polymer-based matrices.[29][30][31][32] Blends of poly(butylene succinate-co-butylene adipate) with starch have been investigated for designing controlled-release films.[29][30][32]
- **Medical Devices:** Flexible PVC medical devices, such as tubing and bags, often contain plasticizers. The choice of plasticizer is critical to minimize leaching into administered fluids or blood.[12][13]

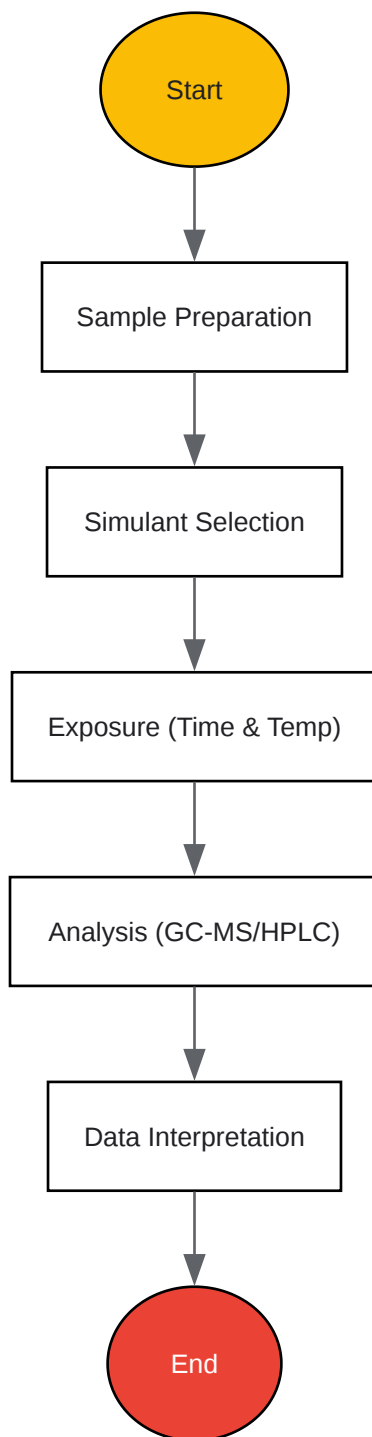
Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate important logical relationships and experimental workflows.



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Caption: Factors influencing the selection between adipate and succinate plasticizers.



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Caption: A typical experimental workflow for plasticizer migration testing.

Conclusion

Both adipate and succinate plasticizers offer viable and safer alternatives to traditional phthalates for a range of pharmaceutical applications. The choice between them will depend on the specific requirements of the formulation. Succinates may be favored in applications where low migration is of paramount importance. Adipates, on the other hand, are well-regarded for their ability to impart excellent low-temperature flexibility. As the demand for bio-based and biocompatible excipients continues to grow, both adipate and succinate plasticizers are expected to play an increasingly important role in the development of innovative and safe drug delivery systems and medical devices. Further direct comparative studies are warranted to provide a more definitive guide to their relative performance.

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